Antipyretic Potency: 2-Fold Increase Over Parent Benzisothiazolone
In a direct head-to-head comparison of antipyretic activity, the target compound (benzoic acid derivative I:a) demonstrated 2-fold higher potency than the unsubstituted benzisothiazolone core [1]. The study evaluated graded doses in a pyrogen-induced fever model, confirming that the benzoic acid substitution significantly enhances the pharmacodynamic effect. This differentiation is critical for applications requiring maximal fever reduction at lower doses.
| Evidence Dimension | Antipyretic Potency |
|---|---|
| Target Compound Data | 2× potency |
| Comparator Or Baseline | 1,2-benzisothiazolin-3-one (benzisothiazolone) |
| Quantified Difference | 2-fold increase in potency |
| Conditions | Pyrogen-induced fever model in rats |
Why This Matters
Higher potency enables lower dosing to achieve the same therapeutic effect, potentially reducing off-target toxicity and improving the therapeutic window in preclinical anti-inflammatory studies.
- [1] Barocelli E, et al. Antipyretic activity of new compounds 4-(3-oxo-1,2-benzisothiazolin-2-yl)phenylalkanoic acids, their esters, amides and 1,1-dioxide derivatives. Pharmacol Res Commun. 1986;18(2):171-185. View Source
